molecular formula C17H20N4O5S B2688772 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921866-11-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2688772
CAS No.: 921866-11-7
M. Wt: 392.43
InChI Key: NQKRXNWDCHTLTF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring a benzodioxole moiety linked via a thioacetamide bridge to a substituted imidazole core. The benzodioxole group (a fused bicyclic aromatic system with two oxygen atoms) is known for enhancing metabolic stability and bioavailability in drug-like molecules . The imidazole ring is functionalized with a hydroxymethyl group and an ethylamino-oxoethyl side chain, which may influence solubility and target binding.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-2-18-15(23)7-21-12(8-22)6-19-17(21)27-9-16(24)20-11-3-4-13-14(5-11)26-10-25-13/h3-6,22H,2,7-10H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKRXNWDCHTLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with various amino and thio compounds. The general synthetic route involves:

  • Formation of the benzo[d][1,3]dioxole moiety : This is typically achieved through cyclization reactions involving catechol derivatives.
  • Thio-acetamide formation : The introduction of the thioacetamide group is done via nucleophilic substitution reactions.
  • Final modifications : Ethylamino and hydroxymethyl groups are introduced to complete the structure.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity , particularly against various cancer cell lines. For instance, a study demonstrated significant cytotoxic effects on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines with IC50 values indicating potent activity compared to standard treatments like doxorubicin.

Cell LineIC50 (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

These results suggest that the compound exhibits greater efficacy than established chemotherapeutics in certain contexts .

The mechanisms underlying the anticancer effects of this compound include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
  • Apoptosis Induction : Through annexin V-FITC assays, it was observed that treated cells underwent apoptosis, as evidenced by increased Bax and decreased Bcl-2 protein levels, indicating a shift towards pro-apoptotic signaling.
  • Cell Cycle Arrest : Analysis revealed that the compound induces cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

Several case studies have documented the effectiveness of similar compounds derived from benzo[d][1,3]dioxole frameworks:

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and demonstrated their significant anticancer activity through similar mechanisms as described above .
  • Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to target proteins involved in cancer pathways, further supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Method Reported Activity/Properties Reference
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide Imidazole + benzodioxole Ethylamino-oxoethyl, hydroxymethyl, thioacetamide Not explicitly described (likely involves coupling agents like EDC/HOBt ) Inferred: Potential enzyme inhibition (thioacetamide linkage) -
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole + thiazole-triazole Bromophenyl, triazole, acetamide Click chemistry with Cu(I) catalysis Docking studies suggest binding to α-glucosidase active site (similar to acarbose)
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole + benzamide Dinitrophenyl, thioacetamide Condensation with carbodiimide reagents Antimicrobial activity (structural requirement: thioacetamide and nitro groups)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-nitro-1H-imidazole-2-carboxamide (28k) Imidazole + benzodioxole Nitro, carboxamide Bromoacetaldehyde diethyl acetal alkylation Antiparasitic activity (nitroimidazole scaffold)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole + benzodioxole Benzyl, acetamide Carbodiimide-mediated coupling IDO1 enzyme inhibition (benzodioxole enhances potency)

Key Findings from Comparative Analysis

Core Structure Influence: Imidazole vs. The target compound’s imidazole core may offer greater conformational flexibility . Benzodioxole-containing compounds (e.g., 28k , target compound) show improved metabolic stability compared to non-aromatic analogs, as the benzodioxole group resists oxidative degradation .

Substituent Effects :

  • Thioacetamide vs. Carboxamide : The thioacetamide group in the target compound and W1 enables sulfur-specific interactions (e.g., hydrogen bonding or covalent modifications) with cysteine residues in enzymes. In contrast, carboxamide derivatives (e.g., 28k ) rely on oxygen-mediated polar interactions.
  • Hydroxymethyl Group : Unique to the target compound, this substituent may enhance aqueous solubility compared to lipophilic analogs like 9c (bromophenyl) or 28k (nitro group) .

Synthetic Accessibility :

  • The target compound likely shares synthesis steps with analogs such as 28 , using carbodiimide-mediated coupling (e.g., EDC/HOBt) for acetamide bond formation. However, its imidazole-thioacetamide bridge may require specialized thiol-alkylation conditions .

Structural alignment with 9c (α-glucosidase inhibitor) implies possible carbohydrate-processing enzyme inhibition.

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential bioactivity?

The compound integrates a benzo[d][1,3]dioxole moiety, an imidazole ring with hydroxymethyl and ethylamino-oxoethyl substituents, and a thioacetamide linker. The benzo[d][1,3]dioxole group enhances lipophilicity and metabolic stability, while the imidazole-thioacetamide core facilitates interactions with biological targets like enzymes or receptors via hydrogen bonding and hydrophobic effects . The hydroxymethyl group may improve solubility, and the ethylamino-oxoethyl side chain could influence pharmacokinetic properties .

Q. What synthetic routes are recommended for this compound, and what critical steps require optimization?

A multi-step synthesis is typical:

  • Step 1: Coupling of benzo[d][1,3]dioxol-5-amine with a thioacetamide precursor under inert conditions (N₂ atmosphere) to avoid oxidation.
  • Step 2: Functionalization of the imidazole ring using alkylation or nucleophilic substitution.
  • Step 3: Purification via column chromatography or recrystallization. Key optimizations include controlling reaction temperature (60–80°C), solvent selection (DMF or acetonitrile), and monitoring with TLC/NMR to minimize byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity of imidazole substitution and thioacetamide linkage.
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays).
  • Mass spectrometry validates molecular weight, particularly for detecting trace impurities .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved when testing this compound?

Discrepancies in bioassay results (e.g., varying IC₅₀ values) may arise from:

  • Solubility differences: Use standardized DMSO stock solutions with sonication to ensure homogeneity.
  • Assay conditions: Control pH (7.4 for physiological relevance) and temperature (37°C).
  • Metabolic instability: Include liver microsome stability tests to rule out rapid degradation . Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) is recommended .

Q. What strategies improve yield in the final synthetic step?

Yield optimization strategies include:

  • Catalyst screening: Use Pd/C or CuI for coupling reactions (5–10 mol%).
  • Solvent optimization: Polar aprotic solvents (DMF) enhance nucleophilicity of sulfur atoms in thioacetamide formation.
  • Byproduct suppression: Add molecular sieves to absorb water in condensation steps . Typical yields range from 40–60%, but iterative DoE (Design of Experiments) can increase efficiency .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Molecular docking: Predict binding modes to targets (e.g., kinase domains) using software like AutoDock Vina. Focus on optimizing hydrogen bonds with the imidazole-thioacetamide core.
  • QSAR modeling: Correlate substituent electronegativity (e.g., hydroxymethyl vs. methoxy groups) with bioactivity data to prioritize synthetic targets .

Methodological Notes

  • Handling hygroscopic intermediates: Store reactants under argon and use anhydrous solvents .
  • Scaling-up synthesis: Transition from batch to flow chemistry for improved heat transfer and reproducibility .

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